6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate

説明

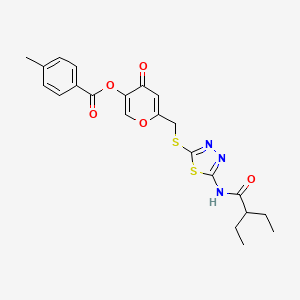

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a heterocyclic derivative featuring a 1,3,4-thiadiazole core linked via a thioether bond to a 4-oxo-4H-pyran scaffold and esterified with a 4-methylbenzoate group. Its structure combines multiple pharmacophoric elements:

- 1,3,4-Thiadiazole: Known for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

- 4-Oxo-4H-pyran: A lactone ring contributing to metabolic stability and hydrogen-bonding interactions.

- 4-Methylbenzoate: Enhances lipophilicity and influences bioavailability.

This compound’s synthesis likely involves coupling a substituted 1,3,4-thiadiazole intermediate with a pyran-3-yl ester precursor, as seen in analogous procedures ().

特性

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S2/c1-4-14(5-2)19(27)23-21-24-25-22(32-21)31-12-16-10-17(26)18(11-29-16)30-20(28)15-8-6-13(3)7-9-15/h6-11,14H,4-5,12H2,1-3H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFYNZGRJUGDED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate generally involves multi-step processes:

Formation of 1,3,4-thiadiazole ring: This can be achieved by cyclizing a precursor like thiosemicarbazide with an appropriate carboxylic acid or ester under acidic conditions.

Synthesis of 2-ethylbutanamido group: Introducing this group onto the thiadiazole ring can be done via acylation reactions, typically employing reagents like ethylbutanoyl chloride in the presence of a base like triethylamine.

Formation of oxo-pyran ring: This involves a condensation reaction, often utilizing aldehydes and active methylene compounds under basic or acidic conditions to form the pyran core.

Attachment of the 4-methylbenzoate group: This step could involve an esterification reaction where the oxo-pyran derivative is reacted with 4-methylbenzoic acid or its derivatives.

Industrial Production Methods:

For industrial-scale production, the above synthesis can be optimized and adapted for flow chemistry or batch reactor systems. This includes:

Optimization of reaction times and temperatures: This ensures maximum yield and purity while minimizing side reactions.

Catalyst and reagent recycling: Implementing green chemistry principles to reduce waste and improve sustainability.

Purification steps: Typically involves recrystallization, chromatography, or distillation to obtain high-purity final product.

化学反応の分析

Types of Reactions:

Oxidation: The compound might undergo oxidation at the thiadiazole or pyran rings using common oxidants like potassium permanganate.

Reduction: Reductive transformations could target the oxo group in the pyran ring or the benzoate ester, employing reagents like lithium aluminum hydride.

Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can modify functional groups in the compound, often using halides or other leaving groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in ether solvents under an inert atmosphere.

Substitution: Alkyl halides or acyl chlorides with bases like sodium hydroxide.

Major Products:

From oxidation: Hydroxylated derivatives.

From reduction: Alcohols or amines.

From substitution: Varied derivatives depending on the reagents used.

科学的研究の応用

Chemistry:

In chemical research, this compound serves as a versatile building block for creating new molecules with enhanced properties. Its structural motifs can be tailored for studies in material science, particularly in the development of polymers and advanced materials.

Biology:

Biologically, the compound's potential lies in its ability to interact with various biomolecules. It's a candidate for developing new pharmaceuticals, especially given the biological activities associated with thiadiazole and pyran rings, such as antimicrobial and anti-inflammatory properties.

Medicine:

In medicinal chemistry, the compound can be explored for its therapeutic potential, particularly targeting specific enzymes or receptors. The functional groups present allow for modifications that can enhance drug-like properties, such as solubility and bioavailability.

Industry:

Industrial applications may include its use as an intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals. The compound's unique reactivity patterns make it suitable for crafting highly specialized products.

作用機序

The mechanism by which 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate exerts its effects likely involves interaction with molecular targets such as enzymes or receptors. The thiadiazole ring might engage in hydrogen bonding or pi-stacking interactions, while the pyran ring could participate in various non-covalent interactions with biological molecules. Specific pathways include:

Enzyme inhibition or activation: Modifying enzyme activity through binding to active or allosteric sites.

Signal transduction modulation: Interfering with cellular signaling pathways by engaging with receptor proteins.

類似化合物との比較

Structural Analogs with 1,3,4-Thiadiazole Cores

a) Substituted Acetamide Derivatives ()

Compounds such as 5e (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide) and 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) share the thiadiazole-thioether-acetamide backbone but lack the pyran-4-one and benzoate ester. Key differences include:

- Yields : Target compound synthesis yields are unprovided, but analogs like 5h (88% yield) and 5j (82%) suggest efficient coupling reactions under similar conditions .

- Melting Points : Analogs exhibit melting points ranging from 132–170°C, while the target’s melting point is unreported but likely higher due to increased molecular complexity.

b) Pyran-Linked Thiadiazoles ()

Compounds 4a–4q (e.g., 4l : (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate) feature a pyran scaffold but differ in substitution:

- Ester Groups : The target’s 4-methylbenzoate contrasts with 4l ’s triacetate and 3-chlorobenzamido groups, affecting solubility and metabolic stability.

- Synthesis : Both use SOCl₂-mediated activation of carboxylic acids, but the target compound’s 2-ethylbutanamido group may require additional steps for introduction .

Thiadiazole-Pyrazole Hybrids ()

Compounds like 6a–o (thiadiazole-linked pyrazole sulfonamides) and 7a (5-amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile) highlight divergent applications:

- Bioactivity : Pyrazole-sulfonamide hybrids (6a–o ) target carbonic anhydrase or cyclooxygenase, whereas the target’s pyran-4-one ester may favor kinase or protease inhibition.

- Physical Properties : 7a has a higher melting point (189.6°C) due to its rigid pyrazole-carbonitrile structure, whereas the target’s ester groups likely reduce crystallinity .

Benzoate and Naphthalene Ester Derivatives ()

- I-6373/I-6473 (): Ethyl benzoates with phenethylthio/phenethoxy substituents.

- BA99720 () : A naphthalene-2-carboxylate analog (molecular weight 509.59 g/mol) vs. the target’s 4-methylbenzoate (lower molecular weight). The naphthalene group enhances aromatic stacking but reduces solubility .

生物活性

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a synthetic derivative that combines several pharmacologically active moieties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

This structure includes a thiadiazole ring, which is known for various biological activities, and a pyran derivative that enhances its pharmacological profile.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its constituent parts. The thiadiazole moiety has been associated with a broad spectrum of pharmacological effects:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial effects against various pathogens.

- Anticancer Properties : Research indicates that compounds containing thiadiazole structures can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The compound is expected to exhibit anti-inflammatory activity based on the properties of similar derivatives.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(Thiadiazole) | Staphylococcus aureus | 32 µg/mL |

| 6-(Thiadiazole) | Escherichia coli | 16 µg/mL |

| 6-(Thiadiazole) | Candida albicans | 64 µg/mL |

These results suggest that the compound exhibits strong inhibitory effects against both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer effects of the compound have been explored through various in vitro studies. The mechanism of action appears to involve the inhibition of specific enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of the compound on liver and breast cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver) | 15 |

| MCF-7 (Breast) | 20 |

The results indicate that the compound significantly reduces cell viability, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been well documented. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests a potential for treating inflammatory conditions.

In Vivo Study: Carrageenan-Induced Edema

In an animal model, the compound was tested for its anti-inflammatory effects:

| Treatment | Oedema Inhibition (%) |

|---|---|

| Control | 0 |

| Compound Dose 1 | 51.6 ± 1.5 |

| Compound Dose 2 | 43.1 ± 1.9 |

These findings confirm that the compound has significant anti-inflammatory activity comparable to standard NSAIDs .

Q & A

Q. Optimization parameters :

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiadiazole and pyran rings (e.g., thioether linkage at δ 3.8–4.2 ppm for SCH) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 507.12) and detects impurities .

- HPLC-PDA : Assesses purity (>95% by reversed-phase C18 column, acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

Answer: Contradictions may arise from assay-specific variables:

- Dose-dependent effects : Test a broad concentration range (0.1–100 µM) to distinguish therapeutic vs. toxic thresholds .

- Cell line variability : Use multiple cell lines (e.g., HEK293 for cytotoxicity, HepG2 for metabolic stability) to identify selectivity .

- Control experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) to calibrate results .

Example : Inconsistent IC values in cancer cells may stem from differences in efflux pump expression (e.g., P-gp). Co-treatment with verapamil (P-gp inhibitor) clarifies mechanistic contributions .

Advanced: What strategies enhance the compound’s solubility for in vivo studies without altering bioactivity?

Answer:

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the benzoate moiety to improve aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability while retaining thiadiazole-thioether pharmacophore .

- Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro assays; cyclodextrins for in vivo delivery .

Basic: What are the hypothesized biological targets of this compound based on structural analogs?

Answer: Analogous thiadiazole-pyran hybrids target:

- DNA gyrase : Inhibition via thiadiazole-thioether interactions with ATP-binding pockets (observed in E. coli models) .

- PI3K/AKT pathway : Pyran ring derivatives disrupt phosphorylation cascades in cancer cells .

- CYP450 enzymes : Metabolism studies suggest interactions with CYP3A4, impacting drug-drug interaction profiles .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Answer: Key modifications and their effects:

Advanced: What computational methods predict metabolic stability and toxicity?

Answer:

- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity (e.g., CYP3A4 inhibition risk) .

- Molecular dynamics simulations : Model interactions with hERG channels to assess cardiotoxicity .

- Metabolite identification : LC-MS/MS tracks phase I/II metabolites (e.g., hydroxylation at the pyran ring) .

Basic: How is regioselectivity ensured during thiadiazole functionalization?

Answer:

- Directing groups : Use Boc-protected amines to steer electrophilic substitution to the C5 position of thiadiazole .

- Catalytic control : Pd-mediated coupling for selective amidation at C5 over C2 .

Advanced: What experimental designs validate enzyme inhibition mechanisms?

Answer:

- Kinetic assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations .

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., DNA gyrase) to confirm binding modes .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and entropy changes .

Advanced: How can researchers address low yield in the final esterification step?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。